molecular formula C13H20N2O4 B1663056 2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid CAS No. 1026680-07-8

2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

Cat. No. B1663056
M. Wt: 268.31 g/mol
InChI Key: JUQMLSGOTNKJKI-UHFFFAOYSA-N
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Description

The compound “2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid” is a complex organic molecule. It contains a bicyclo[2.2.1]heptane core, which is a common motif in many bioactive compounds . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The presence of a 4-methylpiperazine moiety suggests that this compound may have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures such as 2-Aza-bicyclo[2.2.1]heptane-3-carboxylic acid have been synthesized through various methods . For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates .


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a bicyclo[2.2.1]heptane core, which is a type of cycloalkane with two three-membered rings . Attached to this core is a 4-methylpiperazine group, which is a type of piperazine with a methyl group at the 4-position . Finally, the compound contains a carboxylic acid group, which is a common functional group in organic chemistry .

Scientific Research Applications

  • Organic & Biomolecular Chemistry

    • Application : An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
    • Method : This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
    • Results : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
  • ChemSpider Database

    • Application : Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a compound listed in the ChemSpider database .
    • Method : The compound can be identified and analyzed using various chemical databases and tools .
    • Results : The molecular formula of the compound is C9H12O4, with an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
  • Protein Crystallography

    • Application : The bicyclo[2.2.1]heptane structure is used in the study of protein structures .
    • Method : The crystal structure of AmpC beta-lactamase was studied in complex with a fragment containing the bicyclo[2.2.1]heptane structure .
    • Results : The study provided valuable insights into the interaction of the bicyclo[2.2.1]heptane structure with the protein, which could be useful in drug design .
  • Organic Synthesis

    • Application : The bicyclo[2.2.1]heptane structure is used in the synthesis of various organic compounds .
    • Method : The synthesis involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
    • Results : This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
  • Drug Design

    • Application : The bicyclo[2.2.1]heptane structure is used in the design of drug candidates .
    • Method : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
    • Results : This approach is highly desirable for relevant drug discovery .
  • Chemical Database Analysis

    • Application : The bicyclo[2.2.1]heptane structure is used in the analysis of chemical databases .
    • Method : The compound can be identified and analyzed using various chemical databases and tools .
    • Results : The molecular formula of the compound is C9H12O4, with an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .
  • Organic Synthesis

    • Application : The bicyclo[2.2.1]heptane structure is used in the synthesis of various organic compounds .
    • Method : The synthesis involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .
    • Results : This method allows rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
  • Drug Design

    • Application : The bicyclo[2.2.1]heptane structure is used in the design of drug candidates .
    • Method : The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .
    • Results : This approach is highly desirable for relevant drug discovery .
  • Chemical Database Analysis

    • Application : The bicyclo[2.2.1]heptane structure is used in the analysis of chemical databases .
    • Method : The compound can be identified and analyzed using various chemical databases and tools .
    • Results : The molecular formula of the compound is C9H12O4, with an average mass of 184.189 Da and a monoisotopic mass of 184.073563 Da .

properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-14-4-6-15(7-5-14)12(16)10-8-2-3-9(19-8)11(10)13(17)18/h8-11H,2-7H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQMLSGOTNKJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2C3CCC(C2C(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

LB-100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 3
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 4
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 5
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Methylpiperazine-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylic acid

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